3H-Naphth[1,8-cd]isoxazole: A Technical Whitepaper on its Fundamental Properties
3H-Naphth[1,8-cd]isoxazole: A Technical Whitepaper on its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical and structural properties of 3H-Naphth[1,8-cd]isoxazole. Due to the limited availability of experimental data for this specific molecule, this guide combines predicted data with established experimental protocols and spectral data from closely related naphtho-isoxazole analogs to offer a thorough technical resource.
Core Properties
3H-Naphth[1,8-cd]isoxazole is a heterocyclic compound incorporating a naphthalene system fused with an isoxazole ring. Its rigid, planar structure is of interest in medicinal chemistry and materials science.
Physicochemical Data
The following table summarizes the fundamental physicochemical properties of 3H-Naphth[1,8-cd]isoxazole. It is important to note that most of the quantitative data available in public databases are predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 209-16-5 | [1] |
| Predicted Boiling Point | 312.6 ± 11.0 °C | [1] |
| Predicted Density | 1.288 ± 0.06 g/cm³ | [1] |
| Predicted pKa | -0.89 ± 0.20 | Chemicalize |
Synthesis and Characterization
General Synthetic Workflow
The synthesis of naphthoisoxazoles often proceeds through the formation of an oxime from a corresponding naphthaldehyde or naphthyl ketone, followed by an oxidative cyclization.
Caption: Generalized workflow for the synthesis of naphthoisoxazole derivatives.
Representative Experimental Protocol: Synthesis of a Naphtho[1,2-d]isoxazole Derivative
The following protocol is adapted from the synthesis of a 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a related isomer, and illustrates a common experimental approach.[2]
Materials:
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(E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime
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Phenyliodine(III) diacetate (PIDA)
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tert-Butanol (t-BuOH)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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A solution of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime in t-BuOH is prepared.
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Phenyliodine(III) diacetate (PIDA) is added to the solution at room temperature.
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The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield the desired naphthoisoxazole derivative.[2]
Spectral Properties
Detailed spectral data for 3H-Naphth[1,8-cd]isoxazole are not available. However, the characterization of related isoxazole and naphthoisoxazole derivatives provides expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Aromatic protons on the naphthalene ring system would be expected to appear in the range of δ 7.0-8.5 ppm. The proton on the isoxazole ring would likely appear as a singlet in a distinct region of the spectrum.
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¹³C NMR: The spectrum would show signals corresponding to the carbon atoms of the fused ring system. Carbons in the naphthalene portion would appear in the aromatic region (δ 110-150 ppm), while the carbons of the isoxazole ring would have characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by bands corresponding to the aromatic C-H and C=C stretching vibrations. Key expected absorptions include:
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~3100-3000 cm⁻¹ (Aromatic C-H stretch)
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~1600-1450 cm⁻¹ (Aromatic C=C skeletal vibrations)
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Characteristic bands for the C=N and N-O bonds of the isoxazole ring.
UV-Visible (UV-Vis) Spectroscopy
The extended π-system of the naphthoisoxazole structure is expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands characteristic of the naphthalene chromophore, potentially shifted due to the fused isoxazole ring.
Logical Relationships in Characterization
The structural elucidation of novel compounds like 3H-Naphth[1,8-cd]isoxazole follows a logical workflow where different analytical techniques provide complementary information.
Caption: Logical workflow for the structural elucidation of a target molecule.
Conclusion
3H-Naphth[1,8-cd]isoxazole represents an interesting heterocyclic scaffold with potential applications in various scientific fields. While experimental data on the parent compound is scarce, this guide provides a foundational understanding of its properties based on predicted data and experimental evidence from closely related analogs. Further research is warranted to fully characterize this molecule and explore its potential.
